molecular formula C5H8Cl2F3N3 B13539239 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride

2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride

Cat. No.: B13539239
M. Wt: 238.04 g/mol
InChI Key: CJFGJTUMYRKBLO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride is a chemical compound characterized by the presence of trifluoromethyl and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride typically involves the reaction of 2,2,2-trifluoroacetophenone with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with ethyl chloroformate to introduce the ethanone group. The final step involves the reaction with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes easily. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other proteins .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethanone: Similar structure but lacks the amine group.

    2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol: Contains a pyrrole ring instead of a pyrazole ring.

    1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one: Similar structure but with different substituents.

Uniqueness

2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethan-1-aminedihydrochloride is unique due to the presence of both trifluoromethyl and pyrazole groups, which confer distinct chemical properties such as high stability, lipophilicity, and reactivity. These properties make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H8Cl2F3N3

Molecular Weight

238.04 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C5H6F3N3.2ClH/c6-5(7,8)4(9)3-1-10-11-2-3;;/h1-2,4H,9H2,(H,10,11);2*1H

InChI Key

CJFGJTUMYRKBLO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)C(C(F)(F)F)N.Cl.Cl

Origin of Product

United States

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